molecular formula C15H17NO4S B5832962 ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5832962
M. Wt: 307.4 g/mol
InChI Key: QUWHPOQIZGMSKP-UHFFFAOYSA-N
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Description

ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a furan-2-amido group, and a carboxylate group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, furan derivatives, and ethylating agents. The general synthetic route can be summarized as follows:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Furan-2-Amido Group: The furan-2-amido group is introduced via amide coupling reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Ethylation: The ethyl groups are introduced through alkylation reactions using ethyl halides under basic conditions.

    Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups like halides or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The furan-2-amido group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

ETHYL 5-ETHYL-2-(FURAN-2-AMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    5-Ethyl-2-(furan-2-amido)benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.

    2,5-Furandicarboxylic acid: A furan derivative with two carboxylate groups, used in the synthesis of polymers and materials.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylate group, used as a building block in organic synthesis.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-ethyl-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-4-11-9(3)12(15(18)19-5-2)14(21-11)16-13(17)10-7-6-8-20-10/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHPOQIZGMSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)C2=CC=CO2)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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